molecular formula C12H9KN2S B15131666 Potassium 4-styryl-2-pyrimidinethiolate

Potassium 4-styryl-2-pyrimidinethiolate

Cat. No.: B15131666
M. Wt: 252.38 g/mol
InChI Key: GZDZYXYBWFZWEZ-NAFXZHHSSA-M
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Description

Potassium {4-[(Z)-2-phenylethenyl]pyrimidin-2-yl}sulfanide is a chemical compound with the molecular formula C12H9KN2S and a molecular weight of 252.38 g/mol . It is known for its unique structure, which includes a pyrimidine ring substituted with a phenylethenyl group and a sulfanide moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium {4-[(Z)-2-phenylethenyl]pyrimidin-2-yl}sulfanide typically involves the reaction of 4-[(Z)-2-phenylethenyl]pyrimidine-2-thiol with potassium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Potassium {4-[(Z)-2-phenylethenyl]pyrimidin-2-yl}sulfanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Potassium {4-[(Z)-2-phenylethenyl]pyrimidin-2-yl}sulfanide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of potassium {4-[(Z)-2-phenylethenyl]pyrimidin-2-yl}sulfanide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium {4-[(Z)-2-phenylethenyl]pyrimidin-2-yl}sulfanide is unique due to its specific structural features, such as the Z-configuration of the phenylethenyl group and the presence of the sulfanide moiety. These characteristics contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C12H9KN2S

Molecular Weight

252.38 g/mol

IUPAC Name

potassium;4-[(Z)-2-phenylethenyl]pyrimidine-2-thiolate

InChI

InChI=1S/C12H10N2S.K/c15-12-13-9-8-11(14-12)7-6-10-4-2-1-3-5-10;/h1-9H,(H,13,14,15);/q;+1/p-1/b7-6-;

InChI Key

GZDZYXYBWFZWEZ-NAFXZHHSSA-M

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C2=NC(=NC=C2)[S-].[K+]

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=NC=C2)[S-].[K+]

Origin of Product

United States

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